molecular formula C29H23BrFN3O2S B14948377 6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide

6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14948377
M. Wt: 576.5 g/mol
InChI Key: RMNFFWGTLGOWOY-UHFFFAOYSA-N
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Description

6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromophenyl, fluorophenyl, and cyano groups

Properties

Molecular Formula

C29H23BrFN3O2S

Molecular Weight

576.5 g/mol

IUPAC Name

6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H23BrFN3O2S/c1-17-6-3-4-9-24(17)34-28(36)26-18(2)33-29(37-16-25(35)19-10-12-21(30)13-11-19)23(15-32)27(26)20-7-5-8-22(31)14-20/h3-14,27,33H,16H2,1-2H3,(H,34,36)

InChI Key

RMNFFWGTLGOWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC(=CC=C3)F)C#N)SCC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and fluorophenyl intermediates, followed by their coupling with other reactants under specific conditions. Common reagents used in these reactions include bromine, fluorine, and cyano groups, which are introduced through electrophilic halogenation and other substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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